A Technical Guide to the Molecular Structure of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA
A Technical Guide to the Molecular Structure of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-Coenzyme A is a complex biomolecule representing the "activated" form of a very long-chain omega-3 polyunsaturated fatty acid. Its structure is a conjugate of two key moieties: a 26-carbon fatty acyl chain with six specific cis-configured double bonds, and the ubiquitous carrier molecule, Coenzyme A. The linkage is a high-energy thioester bond, which is central to its metabolic function. This guide provides a detailed deconstruction of its molecular architecture, discusses the functional implications of its constituent parts, and outlines a standard methodology for its characterization, offering a foundational understanding for professionals in lipidomics and metabolic research.
Introduction: The Significance of Activated Very Long-Chain Fatty Acids
In cellular metabolism, fatty acids are rarely utilized in their free form. Instead, they are "activated" by being covalently attached to Coenzyme A (CoA). This process, forming a fatty acyl-CoA, serves two primary purposes: it increases the solubility of the acyl chain in the aqueous cellular environment and, more critically, it energizes the molecule for subsequent biochemical reactions. The thioester bond formed is thermodynamically unstable, priming the acyl group for transfer or modification. (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA is an example of such an activated molecule, specifically a very long-chain polyunsaturated fatty acid (VLC-PUFA) that is an intermediate in critical metabolic pathways.
Molecular Architecture: A Detailed Structural Breakdown
The structure of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA can be logically dissected into its two primary components—the fatty acyl chain and the Coenzyme A cofactor—linked by a functional thioester bond.
The Acyl Component: (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoic Acid
The nomenclature of the fatty acid precisely defines its structure:
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Hexacosa- : Denotes a backbone of 26 carbon atoms.[1]
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-hexaen- : Indicates the presence of six carbon-carbon double bonds.[1]
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-oic acid : Signifies that the terminal carbon is a carboxylic acid group (-COOH).
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(8Z,11Z,14Z,17Z,20Z,23Z)- : This prefix is the most critical descriptor. It specifies the exact location and stereochemistry of the six double bonds. They begin at carbons 8, 11, 14, 17, 20, and 23. The 'Z' notation (from German zusammen, "together") confirms that all six double bonds are in the cis configuration, inducing kinks in the acyl chain.[1]
This fatty acid is a very long-chain omega-3 fatty acid, as the last double bond is located three carbons from the methyl (omega) end of the chain (C26-C23 = 3). It is a structural analog of the well-known docosahexaenoic acid (DHA, 22:6n-3), suggesting its role as a product of DHA elongation in pathways of fatty acid metabolism.[2][3]
The Cofactor: Coenzyme A (CoA)
Coenzyme A (often abbreviated as CoASH or HSCoA to emphasize its reactive thiol group) is a universal and essential cofactor built from three distinct molecular units.[4][5][6]
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β-Mercaptoethylamine : This is the functional "business end" of the molecule, containing a terminal thiol (-SH) group. This thiol is the site of attachment for acyl groups.[7]
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Pantothenic Acid (Vitamin B5) : This B-vitamin is linked via an amide bond to the β-mercaptoethylamine unit.[7][8]
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Adenosine 3',5'-Diphosphate : The pantothenate moiety is attached to a 3'-phosphorylated adenosine diphosphate (ADP) molecule. This large nucleotide portion serves as a recognition handle, ensuring proper binding and orientation within enzyme active sites.[5]
The primary function of CoA is to act as a carrier for acyl groups in a multitude of metabolic reactions, from fatty acid synthesis and oxidation to the citric acid cycle.[4][6]
The Thioester Linkage: A High-Energy Metabolic Hub
The fatty acid and Coenzyme A are joined by a thioester bond . This bond forms between the carbonyl carbon of the hexacosahexaenoic acid's carboxyl group and the sulfur atom of CoA's β-mercaptoethylamine unit.
This linkage is classified as "high-energy" because its hydrolysis releases a significant amount of free energy (approx. -31 kJ/mol), comparable to the hydrolysis of ATP. This energetic property makes the fatty acyl-CoA an excellent donor of the acyl group in subsequent enzymatic reactions, effectively "activating" the fatty acid for metabolism.[4][7]
Caption: Molecular components of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA.
Physicochemical Properties
A summary of the key identifiers and properties for this molecule is essential for analytical and experimental design.
| Property | Value | Source |
| IUPAC Name | S-[2-[[4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoyl]amino]ethyl] (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosa-8,11,14,17,20,23-hexaenethioate | Derived |
| Molecular Formula | C47H74N7O17P3S | [9] (for similar C26:5-CoA) |
| Molecular Weight | ~1134.1 g/mol | Calculated |
| Canonical SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O | Derived |
| Classification | Unsaturated Fatty Acyl-CoA | [10] |
Experimental Protocol: Characterization by Tandem Mass Spectrometry
The structural elucidation and quantification of specific acyl-CoAs in biological matrices rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the sensitivity and specificity required to distinguish between structurally similar lipids.
Objective: To confirm the identity and measure the abundance of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA in a biological extract.
Methodology:
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Sample Preparation (Lipid Extraction):
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Rationale: To isolate lipids from the complex biological matrix and remove interfering substances like proteins and salts.
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Protocol:
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Homogenize tissue or cell samples in a cold solvent mixture, typically a 2:1 ratio of methanol:chloroform.
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Perform a Folch extraction by adding water to create a biphasic system.
-
Centrifuge to separate the layers. The lower organic layer containing lipids is carefully collected.
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Dry the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., 90:10 Methanol:Water).
-
-
-
Liquid Chromatography (LC) Separation:
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Rationale: To separate the target analyte from other lipids based on its physicochemical properties (e.g., chain length and polarity) prior to mass analysis. This reduces ion suppression and improves detection.
-
Protocol:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Elute the analytes using a gradient of two mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.
-
The gradient will typically start with a high percentage of A, ramping to a high percentage of B to elute the hydrophobic long-chain acyl-CoAs.
-
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Rationale: To provide definitive identification and quantification. The first mass spectrometer (MS1) isolates the parent ion, and the second (MS2) detects characteristic fragment ions after collision-induced dissociation (CID).
-
Protocol:
-
Ionize the eluting analytes using electrospray ionization (ESI) in positive mode.
-
In MS1, select the precursor ion corresponding to the [M+H]+ of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA.
-
Subject the selected precursor ion to CID in the collision cell (q2).
-
In MS2, scan for characteristic product ions. For acyl-CoAs, a neutral loss of the phosphopantetheine moiety is a common and diagnostic fragmentation pattern.
-
Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for highly sensitive and specific quantification.
-
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Caption: Workflow for the LC-MS/MS analysis of Acyl-CoA molecules.
Conclusion
The structure of (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA is a masterful integration of a highly unsaturated very long-chain fatty acid and the Coenzyme A cofactor. Its defining features—the 26-carbon omega-3 acyl chain and the high-energy thioester bond—dictate its role as a key, activated intermediate in lipid metabolism. Understanding this precise architecture is fundamental for researchers investigating the pathways of fatty acid elongation, desaturation, and oxidation, particularly in contexts of neuronal health and metabolic disease where such VLC-PUFAs are of paramount importance.
References
- Maharaja College, Ara. Structure and biological functions of coenzyme A.
- Chemistry LibreTexts. (2021). 7.7: Coenzyme A.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 87642, Coenzyme A.
- National Center for Biotechnology Inform
- Wikipedia. Coenzyme A.
- Wikipedia. Docosahexaenoic acid.
- Chemistry For Everyone. (2025).
- National Center for Biotechnology Inform
- MedChemExpress. (8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosahexaenoyl-coenzyme A.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 52921813, 8Z,11Z,14Z,17Z,20Z,23Z-hexacosahexaenoic acid.
- MedChemExpress. (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA.
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